5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide, often encountered in its dihydrochloride salt form as B-HT 920, is a synthetic compound classified as an alpha-2 adrenoceptor agonist. [, , , , , , , , ] This compound has been extensively used in scientific research to investigate the roles and functionalities of alpha-2 adrenoceptors in various biological systems and processes. [, , , , , , , , ]
5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide is a chemical compound with the molecular formula C7H12BrN3S and a molecular weight of 250.16 g/mol. It is classified as a heterocyclic compound and is notable for its potential applications in medicinal chemistry and organic synthesis. The compound is primarily utilized as a building block for the development of biologically active molecules, particularly in the field of pharmaceuticals.
5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide falls under the category of thiazole derivatives and azepines. Thiazoles are five-membered heterocycles containing sulfur and nitrogen, while azepines are seven-membered nitrogen-containing heterocycles. This compound combines features from both classes, making it an interesting subject for study in organic chemistry.
The synthesis of 5,6,7,8-tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide typically involves multi-step reactions that incorporate various reagents and conditions to construct the thiazole and azepine rings. One common method includes cyclization reactions where appropriate precursors undergo condensation reactions followed by hydrogenation to achieve the desired tetrahydro structure.
The synthetic pathway may involve:
The molecular structure of 5,6,7,8-tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide features a fused bicyclic system consisting of a thiazole and an azepine ring. The compound's structure can be represented using the SMILES notation: NC1=NC2=C(CCNCC2)S1.[H]Br
.
The presence of nitrogen and sulfur atoms in its structure contributes to its biological activity and potential pharmacological properties.
5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide can participate in various chemical reactions typical for heterocycles:
These reactions are often facilitated by specific catalysts or reagents that enhance yields or selectivity toward desired products.
The mechanism of action for compounds like 5,6,7,8-tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide largely depends on its interactions at the molecular level with biological targets such as receptors or enzymes.
Research indicates that derivatives of this compound may have implications in treating conditions related to the central nervous system due to their structural similarity to known pharmacological agents .
The physical properties include:
Chemical properties include:
Relevant data from suppliers indicate that it maintains integrity under standard laboratory conditions but should be handled with care due to potential reactivity .
5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide serves multiple scientific purposes:
Bicyclic heterocycles—characterized by fused ring systems incorporating multiple heteroatoms—represent privileged structural motifs in pharmaceutical and materials science due to their versatile molecular recognition properties and tunable electronic profiles. The thiazoloazepine scaffold, specifically, combines a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) with a saturated azepine ring (a seven-membered heterocycle containing nitrogen). This fusion creates a three-dimensional architecture that enhances binding affinity to biological targets while improving solubility compared to planar heterocycles [1] [5].
In drug discovery, thiazole derivatives exhibit broad bioactivity spectra, including antimicrobial, anticancer, and antitubercular actions. This stems from their ability to participate in hydrogen bonding, π-stacking, and dipole-dipole interactions with enzymes and receptors [1] [7]. For example, thiazole-containing drugs like pretomanid (antitubercular) and tiazofurin (anticancer) leverage this scaffold’s capacity to disrupt nucleic acid synthesis or enzyme function [1]. In materials science, the electron-rich thiazole ring contributes to semiconducting properties and thermal stability, enabling applications in organic electronics and polymer engineering [6] [10].
Table 1: Bioactive Heterocyclic Scaffolds Incorporating Thiazole
Heterocyclic System | Key Biological Activities | Molecular Targets |
---|---|---|
Thiazole | Antimicrobial, Anticancer, Antidiabetic | Kinases, DNA polymerases |
4-Thiazolidinone | Anticonvulsant, Anti-inflammatory | GABA receptors, COX enzymes |
Thiazolo[4,5-d]azepine | Antitubercular (H37Ra strain), Kinase inhibition | Mycobacterial enzymes, VEGFR2 |
Thiazoloazepines belong to the bridged bicyclic heterocycles class, where the thiazole ring (positions 4–5) merges with the azepine ring via shared carbon atoms. Systematic naming follows Hantzsch-Widman (IUPAC) rules combined with fusion descriptors [8]:
Thus, "5,6,7,8-Tetrahydro-4H-thiazolo[4,5-d]azepin-2-ylamine" describes a saturated azepine fused to a 2-aminothiazole. The hydrobromide salt forms via protonation of the azepine nitrogen, enhancing crystallinity and aqueous solubility [4] [6]. Key structural features include:
Fig. 1: Structural Evolution of Thiazolo[4,5-d]azepine
Thiazole + Azepine → Thiazolo[4,5-d]azepine (5-membered) (7-membered) (Bicyclic scaffold) N N N / \ / \ / \ S C═C CH₂-CH₂-CH₂ S---C-NH₂ | | | | | | C--NH₂ N-------C C--NH₂
The synthesis of thiazoloazepines evolved from early azole chemistry (1950s–1970s), which established methods for thiazole cyclization (e.g., Hantzsch synthesis using α-haloketones and thioamides) [7]. However, constructing seven-membered azepine rings remained challenging due to entropic strain and transannular interactions. Breakthroughs emerged in the 2010s with transition-metal-catalyzed annulations:
These advances facilitated the synthesis of the target compound, 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-amine, as a key intermediate for antitubercular agents. Its hydrobromide salt form emerged to optimize solid-state stability and bioavailability [1] [6]. Current research focuses on derivatizing the 2-amino group to enhance mycobacterial potency against multidrug-resistant strains (H37Ra) with MIC values of 1.56–3.12 µg/mL [1].
Table 2: Evolution of Synthetic Strategies for Azepine-Fused Heterocycles
Method | Conditions | Yield Range | Key Limitations |
---|---|---|---|
Rh(II)-catalyzed cyclopropanation/aza-Cope [3] | Rh₂(OAc)₄, CH₂Cl₂, 25°C | 65–92% | Requires metal catalyst |
Alkyne-azide cycloaddition [9] | Neat, 80°C, 12–48h | 65–87% | Limited to azide-tethered substrates |
Acid-catalyzed ring expansion [7] | H₂SO₄, Δ | 30–55% | Low regioselectivity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7